molecular formula C20H20FNO5 B12473020 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate

2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate

Cat. No.: B12473020
M. Wt: 373.4 g/mol
InChI Key: JJDATBHAAPBKQF-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate is an organic compound with a complex structure that includes both methoxyphenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate typically involves multi-step organic reactions. One common method involves the esterification of 2-(3-methoxyphenyl)-2-oxoacetic acid with 4-[(4-fluorophenyl)carbamoyl]butanoic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate is unique due to the presence of both methoxy and fluorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H20FNO5

Molecular Weight

373.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 5-(4-fluoroanilino)-5-oxopentanoate

InChI

InChI=1S/C20H20FNO5/c1-26-17-5-2-4-14(12-17)18(23)13-27-20(25)7-3-6-19(24)22-16-10-8-15(21)9-11-16/h2,4-5,8-12H,3,6-7,13H2,1H3,(H,22,24)

InChI Key

JJDATBHAAPBKQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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